An In-Depth Technical Guide to (6-Aminocyclohex-3-en-1-yl)methanol: A Versatile Chiral Building Block
An In-Depth Technical Guide to (6-Aminocyclohex-3-en-1-yl)methanol: A Versatile Chiral Building Block
This guide provides a comprehensive technical overview of (6-Aminocyclohex-3-en-1-yl)methanol, a bifunctional molecule with significant potential in medicinal chemistry and drug development. Its structure, combining a reactive cyclohexene core with primary amine and alcohol functionalities, makes it a valuable scaffold for the synthesis of diverse chemical libraries. This document delves into its chemical structure, physicochemical properties, a plausible synthetic route, characterization methods, and potential applications, offering insights for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
(6-Aminocyclohex-3-en-1-yl)methanol is a chiral molecule possessing a cyclohexene ring functionalized with an aminomethyl group and a hydroxymethyl group. The presence of the double bond and two stereocenters gives rise to four possible stereoisomers: (1R,6R), (1S,6S), (1R,6S), and (1S,6R). The cis and trans diastereomers exhibit distinct spatial arrangements of the functional groups, which can significantly influence their biological activity and use in asymmetric synthesis.
The core structure is characterized by the CAS Number 191803-49-3.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1] |
| Molecular Weight | 127.18 g/mol | [1] |
| IUPAC Name | (6-Aminocyclohex-3-en-1-yl)methanol | |
| SMILES | OCC1CC=CCC1N | [1] |
| Topological Polar Surface Area | 46.3 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
Note: Some properties are calculated and may vary slightly from experimental values.
The hydrochloride salts of the cis and trans isomers are also commercially available, offering improved stability and handling characteristics.[3]
Synthetic Strategy: A Plausible Approach
While a specific, detailed synthesis of (6-Aminocyclohex-3-en-1-yl)methanol is not extensively documented in peer-reviewed literature, a highly plausible route can be devised based on established synthetic methodologies for analogous saturated systems.[4] The following proposed synthesis leverages a Diels-Alder reaction to construct the cyclohexene core, followed by functional group manipulations involving a Curtius rearrangement and a selective reduction.
Conceptual Synthetic Pathway
The proposed synthetic workflow begins with a [4+2] cycloaddition to form the cyclohexene ring with the necessary functional handles. This is followed by a sequence of reactions to introduce the amino and hydroxymethyl groups with the desired stereochemistry.
Caption: Proposed synthetic pathway for (6-Aminocyclohex-3-en-1-yl)methanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, conceptual procedure. Researchers should optimize conditions based on their specific laboratory setup and desired stereoisomer.
Step 1: Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride
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In a pressure vessel, combine maleic anhydride (1.0 eq) and a suitable solvent such as toluene.
-
Cool the mixture and add a slight excess of liquefied butadiene (1.1 eq).
-
Seal the vessel and heat to approximately 100-150 °C for several hours. The Diels-Alder reaction is a powerful method for forming six-membered rings.[5]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude anhydride, which can be purified by recrystallization.
Step 2: Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic acid
-
Suspend the anhydride in water.
-
Heat the mixture to reflux until the solid has completely dissolved, indicating the formation of the diacid.
-
Cool the solution to induce crystallization of the dicarboxylic acid.
-
Filter the solid and dry under vacuum.
Step 3: Mono-esterification
-
Dissolve the diacid in an excess of methanol containing a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Heat the reaction to reflux for a controlled period to favor the formation of the mono-ester. The reaction progress should be carefully monitored to minimize the formation of the di-ester.
-
Neutralize the reaction, remove the excess methanol, and purify the mono-ester by chromatography.
Step 4: Curtius Rearrangement to form the Carbamate-protected Amino Ester
-
Dissolve the mono-ester carboxylic acid (1.0 eq) in an anhydrous, inert solvent like toluene.
-
Add triethylamine (1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq). The use of DPPA allows for a one-pot conversion of a carboxylic acid to an acyl azide.[6][7]
-
After stirring at room temperature to form the acyl azide, add benzyl alcohol (1.2 eq).
-
Heat the mixture to induce the Curtius rearrangement. The acyl azide rearranges to an isocyanate with the loss of nitrogen gas, which is then trapped by benzyl alcohol to form a Cbz-protected amine.[6][8]
-
Cool the reaction and purify the resulting carbamate-protected amino ester by column chromatography.
Step 5: Reduction to (6-Aminocyclohex-3-en-1-yl)methanol
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, excess) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of the carbamate-protected amino ester in THF. LiAlH₄ is a powerful reducing agent capable of reducing both the ester and the carbamate protecting group.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield (6-Aminocyclohex-3-en-1-yl)methanol.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy (Predicted)
Predicted NMR spectra are valuable tools for structural confirmation. The following are expected chemical shifts and coupling patterns.
¹H NMR (Predicted):
-
Olefinic Protons (-CH=CH-): Two distinct multiplets are expected in the range of δ 5.5-6.0 ppm.
-
Methanol Protons (-CH₂OH): A doublet of doublets or a multiplet around δ 3.5-3.7 ppm.
-
Amine Proton (-CH-NH₂): A multiplet in the region of δ 2.8-3.2 ppm.
-
Cyclohexene Ring Protons: A series of complex multiplets between δ 1.5 and 2.5 ppm.
-
-NH₂ and -OH Protons: Broad singlets, with chemical shifts that are dependent on solvent and concentration.
¹³C NMR (Predicted):
-
Olefinic Carbons (-CH=CH-): Two signals in the range of δ 125-135 ppm.
-
Methanol Carbon (-CH₂OH): A signal around δ 65-70 ppm.
-
Amine-bearing Carbon (-CH-NH₂): A signal in the region of δ 50-55 ppm.
-
Other Cyclohexene Ring Carbons: Signals between δ 25 and 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of (6-Aminocyclohex-3-en-1-yl)methanol would be characterized by the following key absorptions:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the alcohol.
-
N-H Stretch: Two sharp peaks (for the primary amine) in the same region (3200-3500 cm⁻¹), which may overlap with the O-H stretch.
-
C-H Stretch (sp²): A peak just above 3000 cm⁻¹ for the olefinic C-H bonds.
-
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=C Stretch: A weak to medium absorption around 1640-1680 cm⁻¹.
-
C-O Stretch: A strong band in the range of 1000-1260 cm⁻¹.
-
N-H Bend: A medium intensity band around 1590-1650 cm⁻¹.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 127. Subsequent fragmentation would likely involve the loss of water (m/z = 109), the hydroxymethyl group (m/z = 96), or the amino group (m/z = 111). High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₁₃NO.
Reactivity, Stability, and Handling
(6-Aminocyclohex-3-en-1-yl)methanol contains three key functional groups that dictate its reactivity: a primary amine, a primary alcohol, and an alkene.
-
Amine Functionality: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. It can also be alkylated or used in reductive amination reactions.
-
Alcohol Functionality: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be esterified, etherified, or converted to a leaving group for substitution reactions.
-
Alkene Functionality: The double bond can undergo various addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation.
Stability and Storage: As an allylic amino alcohol, the compound may be susceptible to oxidation and polymerization over time, particularly when exposed to air and light. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. The hydrochloride salt form generally offers enhanced stability for long-term storage.
Handling: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses). The compound should be handled in a well-ventilated fume hood.
Applications in Research and Drug Development
While specific applications of (6-Aminocyclohex-3-en-1-yl)methanol are not widely reported, its structural motifs are of significant interest in medicinal chemistry. Its saturated analog, [(1S,3S)-3-Aminocyclohexyl]methanol, is a known intermediate in the synthesis of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are being investigated as anti-inflammatory agents.[4]
The unsaturated nature of (6-Aminocyclohex-3-en-1-yl)methanol provides additional opportunities for chemical diversification. The alkene can be used as a handle for further functionalization, allowing for the creation of a wider range of molecular architectures.
Caption: Potential applications in creating diverse chemical libraries.
The stereochemically defined nature of this building block is particularly valuable for the synthesis of enantiomerically pure drug candidates. The rigid cyclohexene scaffold can be used to orient pharmacophoric groups in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets.
Conclusion
(6-Aminocyclohex-3-en-1-yl)methanol is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its combination of a primary amine, a primary alcohol, and a reactive alkene on a stereochemically defined cyclohexene core provides numerous avenues for chemical modification. While detailed experimental data for this specific molecule is sparse, its synthesis is feasible through established chemical transformations, and its potential applications in drug discovery are significant. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers looking to incorporate this promising scaffold into their synthetic programs.
References
Sources
- 1. 191803-49-3|(6-Aminocyclohex-3-en-1-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 6-Aminocyclohex-3-en-1-ol | C6H11NO | CID 12380766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
